

# Application Notes and Protocols for Dosimetry Calculations of RV01 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**RV01** is a promising radiopharmaceutical agent developed by Radiopharm Theranostics in partnership with MD Anderson Cancer Center. It consists of a humanized monoclonal antibody targeting the B7-H3 (CD276) protein, conjugated with the beta-emitting radionuclide Lutetium-177 (177Lu)[1][2]. B7-H3 is an immune checkpoint molecule that is overexpressed in a variety of solid tumors and is associated with a poor prognosis, making it an attractive target for cancer therapy[2][3]. **RV01** is specifically designed to target the 4lg isoform of B7-H3, which is highly expressed on tumor cells but has limited expression in healthy tissues[2][3][4]. Preclinical studies have demonstrated that **RV01** exhibits favorable biodistribution, high tumor uptake, and a shorter half-life compared to conventional monoclonal antibodies, which may lead to reduced off-target toxicity[1][4][5].

These application notes provide a framework for conducting preclinical dosimetry calculations for **RV01**, a critical step in evaluating its safety and therapeutic potential before advancing to clinical trials. The following protocols are based on established methodologies for preclinical radiopharmaceutical dosimetry.

## Preclinical Models and Study Design Animal Models



- Species: Immunocompromised mice (e.g., athymic nude or SCID) are commonly used for xenograft studies.
- Tumor Models: Human tumor cell lines with high B7-H3 expression (e.g., prostate, breast, lung cancer cell lines) should be used to establish subcutaneous or orthotopic xenografts.
  The choice of cell line should be guided by B7-H3 expression levels to ensure target engagement.

## **Study Groups**

- Biodistribution and Dosimetry Group: A sufficient number of animals to allow for sacrifice at multiple time points to characterize the uptake and clearance of **RV01**.
- Therapeutic Efficacy Group: To evaluate the anti-tumor effects of RV01 at different dose levels.
- Control Groups: Including vehicle control and potentially a non-radiolabeled antibody control group.

# **Experimental Protocols Biodistribution Studies**

Objective: To determine the temporal distribution and accumulation of <sup>177</sup>Lu-**RV01** in tumors and major organs.

#### Materials:

- 177Lu-**RV01**
- Tumor-bearing mice
- Anesthesia (e.g., isoflurane)
- Gamma counter
- Calibrated standards of <sup>177</sup>Lu

#### Protocol:



- Administer a known activity of <sup>177</sup>Lu-RV01 (e.g., 1-5 MBq) to each mouse via intravenous (tail vein) injection.
- At selected time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours), euthanize a cohort of mice (n=3-5 per time point).
- Collect blood, tumor, and major organs (e.g., liver, kidneys, spleen, lungs, heart, muscle, bone).
- Weigh each tissue sample.
- Measure the radioactivity in each sample and in calibrated standards using a gamma counter.
- Calculate the percent injected dose per gram of tissue (%ID/g) for each sample.

## **SPECT/CT Imaging**

Objective: To non-invasively visualize the biodistribution of <sup>177</sup>Lu-**RV01** and confirm tumor targeting.

#### Materials:

- 177Lu-**RV01**
- Tumor-bearing mice
- SPECT/CT scanner
- Anesthesia

#### Protocol:

- Administer <sup>177</sup>Lu-RV01 to tumor-bearing mice as described above.
- At various time points post-injection, anesthetize the mice and perform whole-body SPECT/CT imaging.
- Reconstruct the images and perform co-registration of SPECT and CT data.



 Analyze the images to visualize the localization of radioactivity in the tumor and other organs.

## **Dosimetry Calculations**

Objective: To estimate the absorbed radiation dose to the tumor and normal organs.

#### Methodology:

- From the biodistribution data (%ID/g), calculate the total number of disintegrations (cumulated activity) in each organ and the tumor. This is typically done by plotting the %ID/g versus time and calculating the area under the curve (AUC).
- Utilize established methods, such as the Medical Internal Radiation Dose (MIRD) formalism, to calculate the absorbed dose. The absorbed dose (D) to a target organ is calculated as: D = Ã × S where à is the cumulated activity in the source organ and S is the absorbed dose per unit cumulated activity (S-value).
- S-values for various radionuclides and organ pairs in mouse phantoms are available in the literature and through specialized software.
- Calculate the absorbed dose for the tumor and each critical organ.

## **Data Presentation**

Note: The following tables are templates. Specific quantitative data for **RV01** from preclinical studies conducted by Radiopharm Theranostics are not yet publicly available. These tables are intended to serve as a guide for presenting experimental results.

Table 1: Biodistribution of  $^{177}$ Lu-**RV01** in Tumor-Bearing Mice (%ID/g ± SD)



| Time<br>Post-<br>Injectio<br>n | Tumor | Blood | Liver | Kidneys | Spleen | Lungs | Muscle |
|--------------------------------|-------|-------|-------|---------|--------|-------|--------|
| 1 h                            | Data  | Data  | Data  | Data    | Data   | Data  | Data   |
| 4 h                            | Data  | Data  | Data  | Data    | Data   | Data  | Data   |
| 24 h                           | Data  | Data  | Data  | Data    | Data   | Data  | Data   |
| 48 h                           | Data  | Data  | Data  | Data    | Data   | Data  | Data   |
| 96 h                           | Data  | Data  | Data  | Data    | Data   | Data  | Data   |
| 168 h                          | Data  | Data  | Data  | Data    | Data   | Data  | Data   |

Table 2: Estimated Absorbed Radiation Dose of 177Lu-RV01 (Gy/MBq)

| Organ/Tissue | Absorbed Dose (Gy/MBq) |  |  |
|--------------|------------------------|--|--|
| Tumor        | Data                   |  |  |
| Liver        | Data                   |  |  |
| Kidneys      | Data                   |  |  |
| Spleen       | Data                   |  |  |
| Red Marrow   | Data                   |  |  |
| Total Body   | Data                   |  |  |

## **Visualizations**

## **B7-H3 Signaling and RV01 Mechanism of Action**

B7-H3 has been implicated in promoting tumor cell proliferation, migration, and invasion through various signaling pathways. **RV01**, by binding to B7-H3 and delivering a cytotoxic dose of <sup>177</sup>Lu, aims to induce DNA damage and subsequent apoptosis in cancer cells.





B7-H3 Signaling and RV01 Mechanism of Action

Click to download full resolution via product page

Caption: B7-H3 signaling pathways and the mechanism of action of RV01.

## **Experimental Workflow for Preclinical Dosimetry**

The following diagram outlines the key steps involved in the preclinical dosimetry evaluation of **RV01**.





Click to download full resolution via product page

Caption: Workflow for preclinical dosimetry studies of RV01.

## Conclusion

The preclinical dosimetry of **RV01** is a fundamental component of its development, providing essential data on its safety and therapeutic index. The protocols outlined above offer a standardized approach to generating the necessary biodistribution and dosimetry data. While specific quantitative results for **RV01** are not yet in the public domain, the qualitative reports of high tumor uptake and favorable biodistribution are encouraging for its future clinical



development[1][4][5]. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and animal models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Radiopharm Theranostics reports Preclinical Lu177-B7H3-mAb data Biotech [biotechdispatch.com.au]
- 2. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart | INN [investingnews.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Radiopharm Theranostics reports preclinical Lu177-B7H3-mAb data | BioWorld [bioworld.com]
- 5. Radiopharm Theranostics Advances RV01 Program with Promising Preclinical Data TipRanks.com [tipranks.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Dosimetry Calculations of RV01 in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2364908#dosimetry-calculations-for-rv01-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com